2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring and multiple methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective and efficient reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE include:
- N-[(2-methylphenyl)methyl]-2-phenylaniline
- N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide
- Formamide, N-(2-methylphenyl)-
Uniqueness
What sets N-(2-METHYLPHENYL)-2-{2-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-1-YL}ACETAMIDE apart is its unique benzodiazole core and the specific arrangement of methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O/c1-17-9-3-5-11-19(17)15-23-25-21-13-7-8-14-22(21)27(23)16-24(28)26-20-12-6-4-10-18(20)2/h3-14H,15-16H2,1-2H3,(H,26,28) |
InChI Key |
NRMGZVFQQANTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.